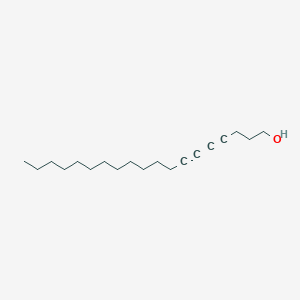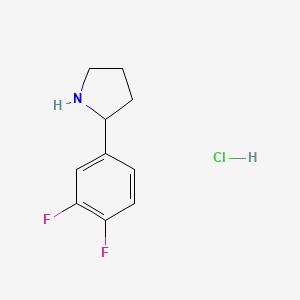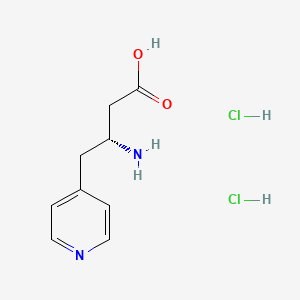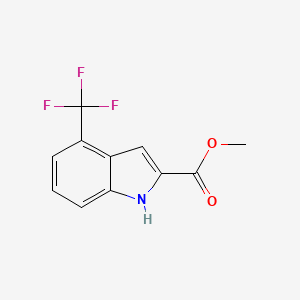
2,4-Dibromo-5-fluoroiodobenzene
Vue d'ensemble
Description
2,4-Dibromo-5-fluoroiodobenzene is a biochemical used for proteomics research . It has a molecular formula of C6H2Br2FI and a molecular weight of 379.79 .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluoroiodobenzene consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Applications De Recherche Scientifique
Synthesis and Organic Transformations
2,4-Dibromo-5-fluoroiodobenzene is a valuable precursor in organic synthesis, particularly for reactions involving the formation of benzynes and other complex aromatic structures. It is used in the synthesis of various derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations. This compound serves as an intermediate in creating synthetically valuable 1,2-dibromobenzenes, showcasing its significance in developing complex organic molecules for various applications (Diemer, Leroux, & Colobert, 2011).
Spectroscopic Analysis
The compound has been a subject of spectroscopic analysis to understand its vibrational properties better. Studies such as FTIR and FT-Raman spectral investigations provide insights into its structure and behavior under different conditions, contributing to a deeper understanding of its chemical properties (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Halogen Scrambling and Organometallic Intermediates
Halogen atoms in compounds like 2,4-Dibromo-5-fluoroiodobenzene can undergo scrambling when treated with bases, leading to a variety of organometallic intermediates. This property is essential for understanding the reactivity and applications of halogenated arenes in synthetic chemistry, offering pathways to novel compounds and reactions (Mongin, Marzi, & Schlosser, 2001).
Photocatalytic Transformations
The compound's derivatives are explored in photocatalytic transformations, serving as catalysts or reactants in organic reactions. This application is part of a broader interest in using fluorinated benzenes in organometallic chemistry and catalysis, where their unique properties facilitate various chemical transformations (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure Prediction
Understanding the crystal structures of halogenated benzenes like 2,4-Dibromo-5-fluoroiodobenzene aids in predicting and designing new materials with desired properties. Studies involving first principles and intermolecular potentials contribute to materials science, offering insights into the assembly and characteristics of solid-state materials (Misquitta, Welch, Stone, & Price, 2008).
Propriétés
IUPAC Name |
1,5-dibromo-2-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGTIJQQHVOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-fluoroiodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



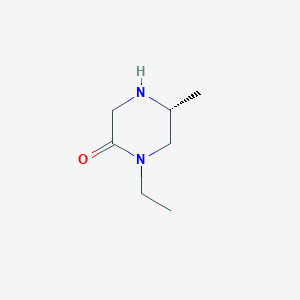
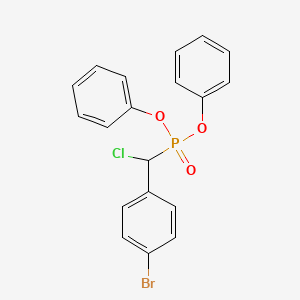
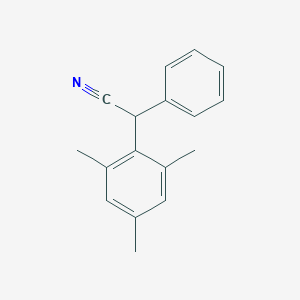
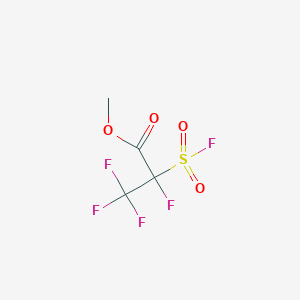
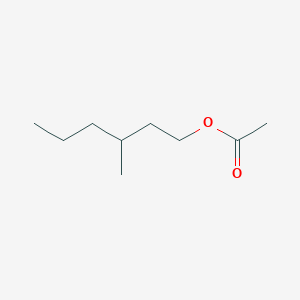
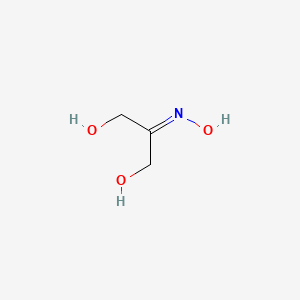
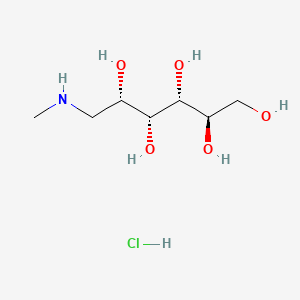

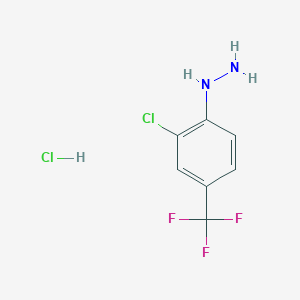
![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)
